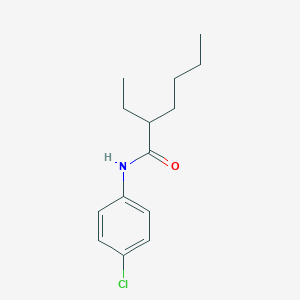
N-(4-butylphenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-phenoxypropanamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological functions. The inhibition of FAAH by A-836,339 leads to increased levels of endocannabinoids, which have been associated with various therapeutic effects.
Mecanismo De Acción
N-(4-butylphenyl)-2-phenoxypropanamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological functions such as pain sensation, inflammation, and mood regulation. By inhibiting FAAH, N-(4-butylphenyl)-2-phenoxypropanamide increases the levels of endocannabinoids, leading to enhanced activation of cannabinoid receptors and the associated therapeutic effects.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-phenoxypropanamide has been shown to have various biochemical and physiological effects in animal studies. It increases the levels of endocannabinoids such as anandamide and 2-AG in the brain and peripheral tissues, leading to enhanced activation of cannabinoid receptors. This, in turn, leads to reduced pain and inflammation, improved mood, and reduced drug-seeking behavior. N-(4-butylphenyl)-2-phenoxypropanamide has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-2-phenoxypropanamide has several advantages for lab experiments. It is a selective and potent inhibitor of FAAH, with a high affinity for the enzyme. It has been extensively studied in animal models, and its effects have been well-characterized. However, there are also some limitations to its use. N-(4-butylphenyl)-2-phenoxypropanamide has poor solubility in water, which can make it difficult to administer in some experimental settings. In addition, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(4-butylphenyl)-2-phenoxypropanamide. One area of interest is the development of more soluble and bioavailable analogs of N-(4-butylphenyl)-2-phenoxypropanamide, which may improve its therapeutic potential. Another area of interest is the investigation of its effects in human subjects, as most of the studies to date have been conducted in animal models. Additionally, further research is needed to elucidate the mechanisms underlying its therapeutic effects and to identify potential side effects or safety concerns.
Métodos De Síntesis
N-(4-butylphenyl)-2-phenoxypropanamide can be synthesized using a multistep process, starting from 4-butylaniline and phenoxyacetic acid. The first step involves the reaction of 4-butylaniline with ethyl chloroformate to form N-(4-butylphenyl)formamide. This intermediate is then reacted with phenoxyacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-(4-butylphenyl)-2-phenoxypropanamide. The final product can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic effects in various diseases, including pain, inflammation, anxiety, and addiction. Preclinical studies have shown that N-(4-butylphenyl)-2-phenoxypropanamide can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, N-(4-butylphenyl)-2-phenoxypropanamide has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-8-16-11-13-17(14-12-16)20-19(21)15(2)22-18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,20,21) |
Clave InChI |
RBYALUYNGFMQPU-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



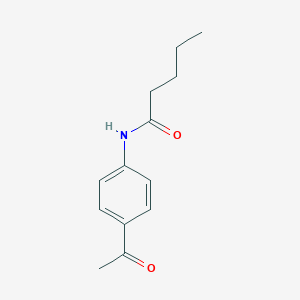
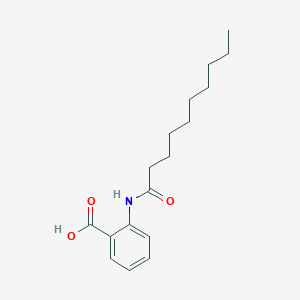
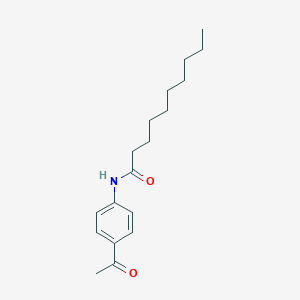
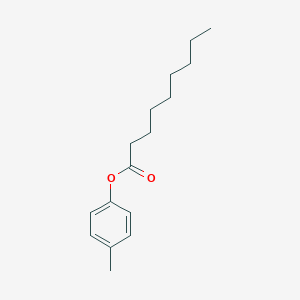
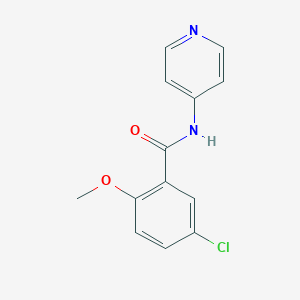

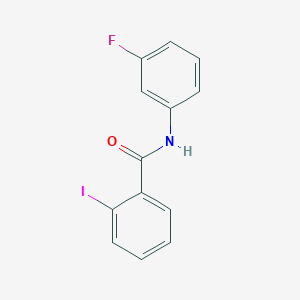
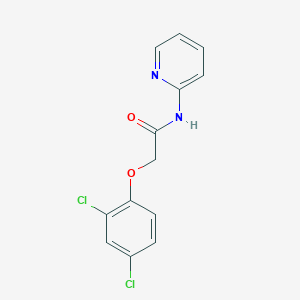
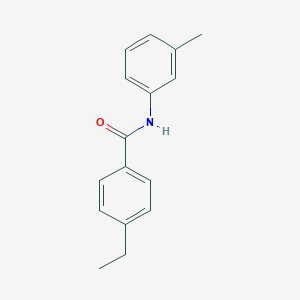
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)

